molecular formula C17H12BrClN2O2 B2756167 (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 2158199-02-9

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2756167
CAS RN: 2158199-02-9
M. Wt: 391.65
InChI Key: WLEIVMIXLSIGMT-UHFFFAOYSA-N
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Description

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a chemical compound that is widely used in scientific research. It is known for its unique properties and has been studied extensively in various fields of research.

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of several kinases and phosphatases, which are important regulators of cell signaling pathways.
Biochemical and Physiological Effects:
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its unique chemical structure, which allows for the development of new synthetic methodologies and the study of its interaction with various biological targets. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide. One direction is the development of new synthetic methodologies for the preparation of this compound and its analogs. Another direction is the study of its interaction with various biological targets and the development of new drugs based on its structure. In addition, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide involves several steps. The first step is the reaction of 3-bromo-4-methoxyaniline with 3-chlorobenzoyl chloride in the presence of a base to form 3-(3-bromo-4-methoxyphenyl)-N-(3-chlorobenzoyl)aniline. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorobenzoyl)-2-cyanoprop-2-enamide. Finally, this compound is treated with a base to form (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide.

Scientific Research Applications

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has a wide range of scientific research applications. It has been studied extensively in the field of medicinal chemistry for its potential use as a drug candidate. It has also been used in the field of organic chemistry for the development of new synthetic methodologies. In addition, it has been studied in the field of biochemistry for its interaction with various biological targets.

properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2/c1-23-16-6-5-11(8-15(16)18)7-12(10-20)17(22)21-14-4-2-3-13(19)9-14/h2-9H,1H3,(H,21,22)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEIVMIXLSIGMT-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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